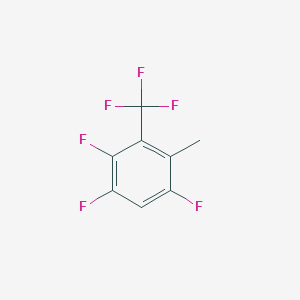

1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene

Description

Contextualization of Highly Fluorinated Aromatic Compounds in Advanced Chemical Research

Highly fluorinated aromatic compounds are organic molecules in which multiple hydrogen atoms on an aromatic ring have been replaced by fluorine. This substitution dramatically alters the molecule's physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and metabolic stability to the molecule. mdpi.com Fluoropolymers, for instance, are known for their wide-ranging applications in materials science, including in the fabrication of solar cells, fuel cells, and various consumer goods. researchgate.net In medicinal chemistry and agrochemical science, the introduction of fluorine can enhance a compound's efficacy and metabolic stability. beilstein-journals.orgnih.gov The unique properties of fluorinated compounds, such as increased stability and electronegativity, have made them a focus of research for creating novel pharmaceutical agents and advanced materials. acs.org

Significance of Trifluoromethyl and Polyfluoroaryl Moieties in Molecular Design and Functionalization

The trifluoromethyl (CF3) group is a key functional group in the design of bioactive compounds and advanced materials. tcichemicals.com Its strong electron-withdrawing nature and steric bulk significantly influence the electronic properties of the aromatic ring to which it is attached. mdpi.comtcichemicals.com In pharmaceutical design, the CF3 group is often used to enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target. mdpi.comnih.gov It can improve a drug's ability to cross cell membranes and resist degradation in the body, thereby prolonging its therapeutic effect. mdpi.com

Polyfluoroaryl moieties, aromatic rings bearing multiple fluorine atoms, also play a crucial role in molecular design. The substitution of hydrogen with fluorine can block sites of metabolic oxidation, a common strategy in drug development to increase a compound's half-life. mdpi.com Furthermore, the electronic properties of polyfluorinated rings are valuable in the development of organic electronic materials. tcichemicals.com The strategic placement of fluorine atoms can fine-tune the electronic and physical properties of molecules for specific applications in materials science and medicinal chemistry. nih.govresearchgate.net

Current Research Trajectories for Complex Fluorinated Aromatic Systems

Current research in organofluorine chemistry is focused on developing new and efficient methods for the synthesis of complex fluorinated aromatic systems. The selective introduction of fluorine and fluorinated groups into aromatic rings remains a significant challenge, and much effort is dedicated to creating novel synthetic methodologies. tcichemicals.com Researchers are exploring transition-metal-catalyzed cross-coupling reactions and other advanced techniques to construct these complex molecules with high precision. mdpi.com

Another major research trajectory is the exploration of the unique properties of these compounds for new applications. In materials science, fluorinated aromatic compounds are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net In medicinal chemistry, there is a continued interest in designing new drugs and agrochemicals with enhanced properties by incorporating fluorine and trifluoromethyl groups. researchgate.net The development of new fluorinated building blocks is also a key area of research, as it provides chemists with the tools to create even more complex and functionalized molecules. wikipedia.org The study of compounds like 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene, even if currently limited, fits within this broader effort to expand the scope and application of complex fluorinated aromatic systems.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C8H3F6 | Based on the chemical structure |

| Molecular Weight | 230.10 g/mol | Calculated from the atomic weights |

| Appearance | Likely a colorless liquid | Based on similar small fluorinated aromatic compounds wikipedia.org |

| Boiling Point | Expected to be elevated | Due to increased molecular weight and polarity from fluorine atoms |

| Solubility | Low in water, soluble in organic solvents | The hydrophobic nature of the fluorinated aromatic ring |

| Lipophilicity (LogP) | High | The presence of multiple fluorine atoms and a trifluoromethyl group generally increases lipophilicity beilstein-journals.orgnih.gov |

| Stability | High thermal and metabolic stability | Due to the strength of the C-F bonds mdpi.com |

Interactive Data Table: Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for this compound.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A signal corresponding to the methyl group protons and a signal for the aromatic proton, likely showing coupling to adjacent fluorine atoms. |

| ¹³C NMR | Distinct signals for each of the eight carbon atoms, with characteristic C-F coupling constants. The carbons bonded to fluorine will show large one-bond C-F coupling, and other carbons will show smaller multi-bond couplings. |

| ¹⁹F NMR | Four distinct signals would be expected: one for the CF3 group and one for each of the three non-equivalent fluorine atoms on the aromatic ring. These signals would exhibit complex coupling patterns with each other and with the aromatic proton. |

| Mass Spectrometry | A molecular ion peak at m/z 230. Fragmentation patterns would likely involve the loss of fluorine, a methyl group, or a trifluoromethyl group. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trifluoro-4-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c1-3-4(9)2-5(10)7(11)6(3)8(12,13)14/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIGNHXTXFRICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,5 Trifluoro 4 Methyl 3 Trifluoromethyl Benzene and Analogous Highly Fluorinated Benzenes

Direct Fluorination Strategies for Polyfluorinated Aromatics

Direct fluorination involves the introduction of fluorine atoms directly onto an aromatic ring. This can be a challenging process due to the high reactivity of fluorinating agents and the potential for lack of selectivity. For aromatic compounds, direct fluorination often leads to a mixture of products and can be difficult to control. rsc.org

One approach to direct fluorination is the use of elemental fluorine (F₂) diluted with an inert gas. However, this method is often too aggressive for complex organic molecules. Milder and more selective reagents have been developed, such as xenon difluoride (XeF₂) and various N-F reagents (e.g., Selectfluor®). These reagents offer better control over the fluorination process.

Photochemical methods have also emerged as a powerful tool for direct C-H fluorination under mild conditions. rsc.org These reactions often proceed via radical mechanisms and can offer complementary selectivity to traditional methods. While specific examples for the direct fluorination of a precursor to 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene are not abundant in the literature, the principles of regioselectivity in electrophilic aromatic substitution would govern the outcome, with existing substituents directing the incoming fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Approaches in Trifluoromethyl-Substituted Benzene (B151609) Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of highly fluorinated aromatic compounds. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups. The high electronegativity of fluorine atoms in polyfluorinated benzenes makes the ring electron-deficient and susceptible to attack by nucleophiles.

In a typical SNAr reaction, a leaving group (often a halide) on the aromatic ring is displaced by a nucleophile. For the synthesis of compounds like this compound, a potential strategy would involve a starting material with a suitable leaving group that can be substituted by a fluoride (B91410) ion. For instance, a polychlorinated or polybrominated benzene derivative could undergo sequential SNAr reactions with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

A patent describes the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which involves the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole. google.com This illustrates the utility of SNAr where a fluorine atom on an activated ring is displaced by a nucleophile. To synthesize the target compound, one could envision a precursor like 1,2,5-trichloro-4-methyl-3-trifluoromethyl-benzene undergoing fluorination via SNAr. The directing effects of the existing methyl and trifluoromethyl groups would influence the regioselectivity of the substitution.

| Starting Material | Reagents | Product | Reaction Type |

| 1-Fluoro-3-nitro-5-trifluoromethyl-benzene | 4-methyl-1H-imidazole, Base | 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | SNAr |

| Polychlorinated benzene derivative | KF, High Temperature | Polyfluorinated benzene | SNAr |

Electrophilic Fluorination Techniques for Aromatic Systems

Electrophilic fluorination introduces a fluorine atom to an aromatic ring through an electrophilic aromatic substitution mechanism. This method is suitable for electron-rich aromatic compounds. However, the presence of a strongly deactivating trifluoromethyl group makes electrophilic fluorination of a trifluoromethyl-substituted benzene challenging.

Reagents used for electrophilic fluorination are sources of an electrophilic fluorine species ("F⁺"). Common reagents include N-fluorosulfonimides (e.g., N-fluorobenzenesulfonimide, NFSI) and Selectfluor®. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene ring. Activating groups direct the incoming electrophile to the ortho and para positions, while deactivating groups direct to the meta position. fiveable.me

For a hypothetical precursor to this compound, the directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be carefully considered to achieve the desired substitution pattern.

Fluoroalkylation Reactions and Introduction of Trifluoromethyl Groups onto Benzene Scaffolds

The introduction of a trifluoromethyl group is a key step in the synthesis of many fluorinated aromatic compounds. Various methods have been developed for the trifluoromethylation of aromatic rings.

One common approach is the use of trifluoromethylating agents in the presence of a transition metal catalyst. For example, trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, can be used to introduce a CF₃ group onto an aromatic ring. A general procedure for the synthesis of 1,4-Bis(trifluoromethyl)-benzene involves the reaction of a diaryliodonium salt with TMSCF₃ in the presence of a copper catalyst. chemicalbook.com

Another strategy involves the generation of trifluoromethyl radicals, which can then react with aromatic substrates. Photoredox catalysis has emerged as a mild and efficient method for generating CF₃ radicals from various precursors. organic-chemistry.org These radical reactions can be highly effective for the trifluoromethylation of a wide range of aromatic and heteroaromatic compounds.

The synthesis of bis(trifluoromethyl)benzenes can also be achieved through a multi-step process starting from xylenes. This involves the chlorination of the methyl groups to form bis(trichloromethyl)benzene, followed by fluorination with reagents like antimony trifluoride or hydrogen fluoride to yield the bis(trifluoromethyl)benzene. google.com

| Method | Reagents | Description |

| Copper-catalyzed Trifluoromethylation | Diaryliodonium salt, TMSCF₃, CuBF₄ | Introduction of a CF₃ group using a copper catalyst. chemicalbook.com |

| Photoredox-catalyzed Trifluoromethylation | Trifluoromethyl source, Photocatalyst, Light | Generation of CF₃ radicals for reaction with aromatic substrates. organic-chemistry.org |

| Chlorination/Fluorination of Xylenes | Cl₂, Light; SbF₃ or HF | Conversion of methyl groups to trifluoromethyl groups. google.com |

Building Block Synthetic Paradigms Utilizing Fluorinated Precursors

A highly effective and common strategy for the synthesis of complex fluorinated molecules is the use of smaller, pre-fluorinated building blocks. This approach avoids the often harsh conditions and selectivity issues associated with direct fluorination or trifluoromethylation of complex substrates.

This strategy involves using commercially available or readily synthesized aromatic compounds that already contain one or more fluorine or trifluoromethyl groups. These building blocks can then be further functionalized to construct the desired target molecule. For example, starting with a fluorinated toluene (B28343) or a trifluoromethylated benzene derivative, other substituents can be introduced through standard aromatic chemistry, such as nitration, halogenation, and subsequent cross-coupling reactions. rsc.orgyoutube.com

A patent for the synthesis of a pharmaceutical intermediate describes the nitration of 2-bromo-5-fluoro-benzotrifluoride to introduce a nitro group, which is then reduced to an amine. google.com This amine can then be further functionalized. This exemplifies the building block approach, where a readily available fluorinated aromatic compound is modified to build up molecular complexity.

A powerful modern synthetic method that falls under the building block paradigm is the use of fluorinated aryl boronates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Fluorinated aryl boronic acids and their esters are versatile reagents that can be coupled with a variety of partners (e.g., aryl halides, triflates) to form C-C bonds.

This modular approach allows for the convergent synthesis of complex molecules. For the synthesis of this compound, one could envision a strategy where a suitably substituted fluorinated aryl boronate is coupled with a fluorinated aryl halide. The challenge lies in the synthesis of the appropriately substituted building blocks. The directing effects of the substituents play a crucial role in the preparation of these precursors.

Advanced Catalytic Systems in Fluorinated Arene Synthesis

The synthesis of highly fluorinated aromatic compounds, such as this compound, relies on sophisticated catalytic systems that enable the precise introduction of fluorine and trifluoromethyl groups. These advanced methodologies have largely supplanted classical approaches, which often require harsh conditions and exhibit limited functional group tolerance. Modern catalytic strategies offer milder reaction conditions, improved selectivity, and broader substrate scope, proving indispensable for the construction of complex fluorinated molecules.

Transition Metal-Mediated Fluorination and Trifluoromethylation Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to fluorination and trifluoromethylation reactions has led to significant breakthroughs. nih.govrsc.org These methods facilitate the formation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds with high efficiency and selectivity. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the aromatic C-H fluorination of weakly nucleophilic arenes at room temperature using electrophilic fluorinating reagents like Selectfluor or NFSI. nih.gov In these processes, a reactive Pd(IV)-F electrophile is generated in situ, which then fluorinates the arene. nih.gov Similarly, copper-catalyzed fluorination of benzoic acid and benzylamine (B48309) derivatives has been achieved using CuI as the catalyst and AgF as the fluoride source. nih.gov

For trifluoromethylation, transition metals like palladium and copper have been instrumental. researchgate.netd-nb.info Early work demonstrated that (Xantphos)Pd(Ph)(CF3) could undergo reductive elimination to form a Ph-CF3 bond under mild conditions. d-nb.info This finding paved the way for the development of Pd(II)/Pd(IV) catalytic cycles for aryl-CF3 cross-coupling reactions. d-nb.info These cycles can involve C-H activation or transmetalation to form a Pd(II)-aryl complex, followed by reaction with a trifluoromethyl source, oxidation to a Pd(IV) species, and subsequent reductive elimination to yield the trifluoromethylated arene. d-nb.info

| Catalyst System | Substrate Type | Fluorinating/Trifluoromethylating Agent | Key Features |

| Palladium complexes | (Hetero)aryl triflates and bromides | Electrophilic fluorinating reagents (e.g., Selectfluor, NFSI) | Enables aromatic C-H fluorination at room temperature. nih.gov |

| Copper(I) iodide (CuI) | Benzoic acid and benzylamine derivatives | Silver fluoride (AgF) | Achieves selective mono- or difluorination in high yields. nih.gov |

| Palladium complexes | Aryl compounds (via C-H activation or transmetalation) | TMSCF3 | Proceeds via a Pd(II)/Pd(IV) catalytic cycle for aryl-CF3 bond formation. d-nb.info |

Rhodium Complex-Catalyzed Transformations of Highly Fluorinated Benzene Ligands

Rhodium complexes have emerged as versatile catalysts for the transformation of highly fluorinated benzenes, which can act as weakly coordinating ligands. nih.govchemistryviews.org Cationic rhodium diphosphine complexes, in particular, are effective precatalysts for a variety of transformations. chemistryviews.org The use of highly fluorinated benzenes as solvents and ligands can tune the reactivity of the metal center, leading to the development of more active catalysts. chemistryviews.org

The synthesis of rhodium complexes with weakly binding, highly fluorinated benzene ligands such as 1,2,3-trifluorobenzene, 1,2,3,4-tetrafluorobenzene, and 1,2,3,4,5-pentafluorobenzene has been reported. nih.govchemistryviews.org These complexes are often prepared using a non-coordinating anion like [Al{OC(CF3)3}4]⁻ to prevent competition for metal binding. nih.govchemistryviews.org The resulting complexes have proven useful in catalysis, even with weakly binding substrates, as the fluorinated benzene ligand can be easily displaced. chemistryviews.org This has opened up new avenues for synthesis and catalysis, including applications in intermolecular hydroacylation. nih.gov

Furthermore, rhodium catalysis has been employed for the regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates, providing access to structurally diverse fluorinated dienes. nih.gov The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and phosphine (B1218219) ligand. nih.gov

| Rhodium Catalyst System | Transformation | Substrate | Key Outcome |

| [Rh(Cy2P(CH2)xPCy2)]+ (x=1, 2) | Arene complexation and ligand exchange | Highly fluorinated benzenes | Formation of catalytically active species with weakly bound arene ligands. nih.govchemistryviews.org |

| Cationic Rhodium Catalyst | Cross-coupling | gem-difluorinated cyclopropanes and allylboronates | Terminal selective formation of fluorinated 1,5-dienes. nih.gov |

| Neutral Rhodium Catalyst | Cross-coupling | gem-difluorinated cyclopropanes and allylboronates | Internal selective formation of fluorinated 1,4-dienes. nih.gov |

Photochemical and Photoredox Catalysis in Fluorinated Aromatic Synthesis

Visible-light photoredox catalysis has become a powerful tool for the synthesis of fluorinated aromatic compounds due to its mild reaction conditions and high functional group compatibility. mdpi.comvapourtec.com This strategy allows for the introduction of a wide range of fluorine-containing groups, including -CF3, -CnFm, -F, -OCF3, and -SCF3, directly onto aromatic and heteroaromatic rings. mdpi.comvapourtec.com

Photoredox catalysis typically involves the use of a photocatalyst, such as an iridium or ruthenium complex, or an organic dye, which becomes excited upon absorption of visible light. acs.org The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate reactive radical intermediates. acs.orgnih.gov These radical intermediates can then participate in fluorination or fluoroalkylation reactions. acs.org

One approach involves the direct attachment of fluorine-containing substituents to various aromatic compounds. mdpi.com An alternative strategy involves a tandem reaction where the fluorine-containing group is installed on a non-aromatic fragment, followed by a reaction sequence that leads to aromatization. mdpi.com The scalability and operational simplicity of these photoredox methods make them attractive for broader applications in organic synthesis. acs.org

Superbase-Mediated Metalation and Functionalization of Fluorine- and Trifluoromethyl-Substituted Benzenes

Superbases, such as mixtures of butyllithium (B86547) and potassium tert-butoxide, provide a powerful method for the site-selective metalation of fluorine- and trifluoromethyl-substituted benzenes. epfl.ch This approach allows for the deprotonation of specific C-H bonds on the aromatic ring, creating a carbanion that can then be quenched with an electrophile to introduce a new functional group. epfl.ch

The reactions are typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -75 °C or -50 °C. epfl.ch Quenching the resulting organometallic intermediate with carbon dioxide, for example, leads to the formation of the corresponding carboxylic acids in good to excellent yields. epfl.ch This methodology offers a direct and efficient route for the functionalization of highly fluorinated and trifluoromethylated benzenes.

| Superbase | Substrate | Functionalization |

| Butyllithium/Potassium tert-butoxide | Fluorobenzene, difluorobenzenes, fluoro(trifluoromethyl)benzenes | Carboxylation (with CO2) |

Asymmetric Synthetic Approaches for Fluorinated Aromatic Scaffolds

The development of asymmetric methods for the synthesis of fluorinated aromatic scaffolds is of great interest, particularly for applications in medicinal chemistry and materials science, where chirality can have a profound impact on biological activity and material properties. beilstein-journals.orgnih.gov

One promising approach involves the use of chiral Ni(II) complexes for the asymmetric synthesis of fluorinated aromatic amino acids. beilstein-journals.orgnih.gov This method has been used to prepare novel amino acids such as (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine and bis(trifluoromethyl)phenylalanine. beilstein-journals.orgnih.gov The key step in this synthesis is the alkylation of a chiral Ni(II) complex with a fluorinated alkyl iodide, which proceeds with high enantiomeric purity and can be performed on a large scale. beilstein-journals.org

Enzymatic approaches have also been explored for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org For example, olefin reductases can be used in combination with fluorine reagents under light induction to achieve the asymmetric binding of fluorinated groups to vinyl aromatic hydrocarbons. the-innovation.org This photoenzymatic strategy expands the possibilities for the enzymatic utilization of fluorine and provides a novel route to chiral fluorinated compounds. the-innovation.org

Organocatalysis has also been successfully applied to the asymmetric synthesis of fluorinated aromatic compounds. researchgate.netchimia.ch For instance, bifunctional cinchona alkaloids have been used to catalyze tandem intramolecular oxa-Michael addition/electrophilic fluorination reactions to produce chiral fluorinated flavanone (B1672756) derivatives with excellent yields and high enantioselectivities. researchgate.net

| Asymmetric Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature |

| Chiral Ni(II) Complex | Chiral Ni(II) complex | Fluorinated alkyl iodides | Fluorinated aromatic amino acids | High enantiomeric purity and scalability. beilstein-journals.orgnih.gov |

| Photoenzymatic | Olefin reductase | Vinyl aromatic hydrocarbons | Chiral fluorinated compounds | Utilizes light induction for stereoinduction. the-innovation.org |

| Organocatalysis | Bifunctional cinchona alkaloids | Activated α,β-unsaturated ketones | Chiral fluorinated flavanones | Tandem reaction with high enantioselectivity. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,2,5 Trifluoro 4 Methyl 3 Trifluoromethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Organofluorine Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information through chemical shifts, signal multiplicities, and coupling constants.

For 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene, ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra would collectively provide a definitive structural fingerprint.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the lone aromatic proton (H-6) and another singlet for the protons of the methyl group (-CH₃). The precise chemical shifts would be influenced by the electron-withdrawing effects of the adjacent fluorine and trifluoromethyl substituents. Long-range coupling between the aromatic proton and the fluorine atoms (⁴JHF and ⁵JHF) might be observed, potentially causing minor broadening or splitting of the singlet. rsc.orgnih.gov

¹⁹F NMR Spectroscopy : This technique is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of the target molecule would be complex, showing distinct signals for each unique fluorine environment. One signal, a singlet, would correspond to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. rsc.orgbeilstein-journals.org Three other signals would arise from the fluorine atoms attached directly to the aromatic ring at positions 1, 2, and 5. These signals would exhibit complex splitting patterns due to spin-spin coupling between the different fluorine nuclei (³JFF, ⁴JFF, and ⁵JFF), providing crucial information about their relative positions on the benzene (B151609) ring. rsc.org The chemical shift of the -CF₃ group in similar aromatic compounds typically appears in the range of -60 to -65 ppm. rsc.orgrsc.orgbeilstein-journals.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal all eight unique carbon atoms in the molecule. The signals for the carbon atoms directly bonded to fluorine would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three attached fluorine atoms. rsc.orgrsc.org Longer-range couplings (²JCF, ³JCF) would also be observed, providing further structural confirmation.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | Ar-H (C6) | ~7.0-7.5 | Singlet (or narrow multiplet) | - |

| ¹H | -CH₃ (C4) | ~2.0-2.5 | Singlet | - |

| ¹⁹F | -CF₃ (C3) | ~ -62 | Singlet | - |

| ¹⁹F | Ar-F (C1, C2, C5) | Variable | Multiplets | F-F couplings expected |

| ¹³C | -CF₃ | ~120-125 | Quartet | ¹JCF ~270-275 Hz |

| ¹³C | C-F | Variable | Doublets | ¹JCF ~240-250 Hz |

| ¹³C | -CH₃ | ~15-20 | Singlet (or quartet from long-range coupling) | - |

Mass Spectrometry (MS) Applications in Fluorinated Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is highly effective for the analysis of volatile fluorinated compounds. rsc.org

For this compound, electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would be characteristic of the structure, likely involving:

Loss of a fluorine atom ([M-F]⁺).

Loss of the trifluoromethyl group ([M-CF₃]⁺), which is often a very stable cation.

Potential loss of a methyl radical ([M-CH₃]⁺). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. beilstein-journals.org

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₈H₄F₆]⁺ | Molecular Ion (M⁺) | 218.02 |

| [C₈H₄F₅]⁺ | Loss of F | 199.02 |

| [C₇H₄F₃]⁺ | Loss of CF₃ | 149.02 |

| [CF₃]⁺ | Trifluoromethyl cation | 69.00 |

Vibrational Spectroscopy (Infrared, Raman) for Fluorinated Aromatic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For fluorinated aromatic compounds, these techniques are particularly sensitive to the vibrations of C-F and C-CF₃ bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by very strong absorption bands in the 1350-1100 cm⁻¹ region. ias.ac.inaip.org These bands are characteristic of the C-F stretching vibrations of both the aromatic C-F bonds and the C-F bonds within the trifluoromethyl group. Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. libretexts.org

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The symmetric stretching vibrations of the CF₃ group and the benzene ring are often strong in the Raman spectrum. ias.ac.in

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its photophysical properties.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, arising from π → π* electronic transitions. Compared to unsubstituted benzene, the presence of fluoro, methyl, and trifluoromethyl groups would cause shifts in the absorption maxima (λ_max). The electron-withdrawing fluorine and trifluoromethyl groups and the electron-donating methyl group would collectively influence the energy of the molecular orbitals.

Fluorescence Spectroscopy : Many substituted aromatic compounds exhibit fluorescence. halide-crylink.com The fluorescence properties, including the emission wavelength and quantum yield, of this compound and its derivatives would depend heavily on the nature and position of the substituents on the aromatic ring. These properties are critical for applications in materials science and as fluorescent probes. nih.gov The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields.

X-ray Crystallography and Solid-State Structural Analysis of Polyfluorinated Benzene Frameworks

The solid-state packing of polyfluorinated benzene frameworks is governed by a variety of weak intermolecular interactions. Fluorine atoms are highly electronegative and can participate in non-covalent interactions that direct the crystal packing, such as C-H···F hydrogen bonds and F···F contacts. nih.gov Additionally, π-π stacking interactions between aromatic rings can play a significant role.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and the relative importance of different types of interactions (e.g., H···F, F···F, C···H) in stabilizing the crystal structure. researchgate.net This analysis provides a detailed picture of how molecules pack together in the solid state.

Advanced Chromatographic Techniques for Separation and Quantification of Fluorinated Aromatics

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, particularly for separating it from isomers or reaction byproducts.

Gas Chromatography (GC) : Due to its likely volatility, GC is an ideal technique for the analysis of this compound. A variety of capillary columns with different stationary phases (e.g., nonpolar polydimethylsiloxane (B3030410) or more polar phases) can be used to achieve separation. nist.gov When coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), GC provides both qualitative identification and precise quantification. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile alternative, especially for less volatile derivatives or for preparative-scale purification. Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water), where more nonpolar compounds are retained longer. The choice of column and mobile phase is critical for achieving optimal separation of closely related fluorinated aromatics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of a wide range of organic compounds, including fluorinated substances in complex matrices. chromatographyonline.comnih.gov This method is particularly suitable for compounds that are not easily volatilized, making it a complementary technique to Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves the separation of components in a liquid sample via high-performance liquid chromatography (HPLC), followed by ionization and analysis in a tandem mass spectrometer. nih.gov

The LC-MS/MS process offers high sensitivity and selectivity, which is crucial for resolving numerous analytes in intricate environmental or biological samples. chromatographyonline.com For fluorinated compounds, electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS. nih.gov The tandem mass spectrometry aspect (MS/MS) enhances specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification at very low concentrations, often in the nanogram-per-liter (ng/L) range. nih.govresearchgate.net

While specific LC-MS/MS methods for this compound are not extensively detailed in available literature, the approach is well-established for various fluorinated alkyl substances. nih.gov Method development would involve optimizing the mobile phase, column type, and MS parameters to achieve the desired separation and sensitivity for the target analyte and its derivatives. researchgate.net Although solid-phase extraction (SPE) is often used for sample enrichment, alternatives like large-volume injection can simplify the process for aqueous samples. nih.gov

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Principle | Separation by HPLC followed by detection with tandem mass spectrometry. nih.gov | Allows for quantification and identification of the compound and its derivatives in complex liquid samples. |

| Ionization | Typically Electrospray Ionization (ESI) in negative ion mode for many fluorinated compounds. | Effective for ionizing polar derivatives or transformation products. |

| Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. researchgate.net | Enables trace-level detection and confirmation of the analyte's identity by monitoring specific precursor-to-product ion transitions. |

| Sample Types | Environmental waters, wastewater, biological tissues. nih.govresearchgate.net | Applicable for monitoring the compound's presence in various environmental compartments. |

| Detection Limits | Can reach sub-ng/L to ng/L levels depending on the analyte and matrix. nih.gov | Provides the high sensitivity needed for environmental monitoring. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinated Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method for the identification and quantification of volatile and semi-volatile organic compounds. epa.govnih.gov Given that substituted benzenes are often volatile, GC-MS is a highly suitable technique for analyzing this compound. The method involves injecting a sample into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. sciforum.net The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. sciforum.netnih.gov

For fluorinated compounds, electron ionization (EI) is a common technique, although it can sometimes lead to extensive fragmentation where the molecular ion is not observed. jeol.com In such cases, softer ionization techniques like field ionization (FI) or chemical ionization (CI) can be employed to preserve the molecular ion and aid in determining the molecular weight. jeol.com GC-MS has been successfully used to analyze a variety of trifluoromethyl-benzene derivatives, demonstrating its utility for this class of compounds. sciforum.netrsc.org The separation of regioisomers, which can be challenging, is often achievable with GC by selecting appropriate columns and temperature programs. researchgate.net

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Principle | Separation of volatile compounds in a gas phase followed by mass spectrometric detection. nih.gov | Ideal for the analysis of the likely volatile target compound. |

| Sample Introduction | Direct injection, purge-and-trap for aqueous samples, or thermodesorption for air samples. epa.govnih.gov | Offers versatility for analyzing the compound in various matrices (solid, liquid, gas). |

| Ionization Mode | Electron Ionization (EI) provides reproducible fragmentation patterns for library matching. Field Ionization (FI) can be used to confirm molecular weight. jeol.com | EI facilitates identification through spectral libraries, while FI confirms the molecular formula. |

| Detector | Quadrupole or Time-of-Flight (TOF) mass spectrometers are commonly used. jeol.comnoaa.gov | Provides mass spectra for compound identification and quantification. |

| Applications | Analysis of volatile organic compounds (VOCs) in environmental samples, industrial products, and chemical synthesis mixtures. nih.govnoaa.gov | Applicable for purity assessment, reaction monitoring, and environmental emission analysis. |

Total Organic Fluorine (TOF) Analysis Methods for Comprehensive Fluorine Quantification

While targeted methods like LC-MS/MS and GC-MS are essential for identifying specific compounds, they only account for a fraction of the thousands of potential organofluorine substances. nih.govpfascentral.org Total Organic Fluorine (TOF) analysis provides a comprehensive, non-targeted measure of all organic compounds containing fluorine in a sample. qa-group.com These sum parameter methods are crucial for screening and estimating the total burden of fluorinated compounds, including unknown substances and those without available analytical standards. researchgate.netbizngo.org

Total Oxidisable Precursor (TOP) Assay

The Total Oxidisable Precursor (TOP) assay is an analytical method designed to estimate the concentration of unknown per- and polyfluoroalkyl substance (PFAS) precursors that can be transformed into stable perfluoroalkyl acids (PFAAs). nih.goveurofins.de The technique involves the chemical oxidation of a sample, typically using hydroxyl radicals generated from heat-activated persulfate, to convert a wide range of precursor compounds into specific, quantifiable PFAAs like perfluoroalkyl carboxylic acids (PFCAs). alsglobal.comacs.org

By analyzing the sample for target PFAAs before and after oxidation, the TOP assay provides a more complete picture of PFAS contamination. eurofins.de It helps to uncover the presence of precursors that may otherwise go undetected by conventional targeted analysis. alsglobal.com This is particularly important for assessing the potential for future contamination, as these precursors can transform into persistent PFAAs in the environment. alsglobal.com While the assay is primarily associated with PFAS, the principle of oxidizing precursors could be relevant for understanding the transformation potential of derivatives of this compound under oxidative conditions.

| Aspect | Description |

|---|---|

| Objective | To quantify oxidizable PFAS precursors by converting them into stable PFAAs for subsequent analysis. nih.gov |

| Methodology | Samples are treated with an oxidant (e.g., persulfate) under heat to transform precursors into PFAAs. alsglobal.com The concentration of specific PFAAs is measured by LC-MS/MS before and after oxidation. nih.gov |

| Information Gained | Provides an estimate of the concentration of unknown precursors that can form terminal PFAAs. eurofins.de It helps to bridge the gap between targeted analysis and the total PFAS load. acs.org |

| Limitations | The oxidation may not be complete for all precursors, and some fluorinated compounds may not be converted to the target PFAAs. acs.org The method relies on the analytical scope of the final LC-MS/MS measurement. alsglobal.com |

Extractable Organic Fluorine - Combustion Ion Chromatography (EOF-CIC)

Extractable Organic Fluorine (EOF) analysis using Combustion Ion Chromatography (CIC) is a method to quantify the total amount of organic fluorine that can be extracted from a sample matrix. teinstruments.com This technique serves as a valuable screening tool for the presence of organofluorine compounds, including PFAS. dioxin20xx.orgnih.gov The process begins with the extraction of organofluorine compounds from the sample using a suitable solvent, often methanol. montrose-env.com This step separates the organic fluorine from inorganic fluoride (B91410).

Following extraction, the solvent extract is introduced into a high-temperature furnace (900-1100°C) where the compounds are combusted. alsglobal.comacs.org During this oxidative hydropyrolysis, all carbon-fluorine bonds are broken, and the fluorine is converted into hydrogen fluoride (HF) gas. alsglobal.com This gas is then collected in an aqueous absorption solution, converting it to fluoride ions (F⁻). teinstruments.com Finally, the concentration of fluoride in the absorption solution is measured using ion chromatography (IC). teinstruments.comacs.org The EOF-CIC method provides a single, aggregated value for the total concentration of extractable organofluorine, which can be a useful proxy for the total PFAS content. dioxin20xx.org

| Step | Description |

|---|---|

| Extraction | Organofluorine compounds are extracted from the sample matrix (e.g., soil, water via SPE, consumer products) using a solvent like methanol. teinstruments.commontrose-env.com |

| Combustion | The extract is combusted at high temperatures, converting all organofluorine to hydrogen fluoride (HF) gas. alsglobal.comacs.org |

| Absorption | The resulting HF gas is trapped in an aqueous solution, forming fluoride ions. teinstruments.com |

| Quantification | The fluoride concentration in the absorption solution is determined by Ion Chromatography (IC). researchgate.netacs.org |

| Result | A single value representing the total mass of extractable organic fluorine in the sample. dioxin20xx.org |

Particle-Induced Gamma Ray Emission (PIGE)

Particle-Induced Gamma-Ray Emission (PIGE) is a non-destructive nuclear analysis technique used for the quantitative determination of total fluorine content in a sample. serdp-estcp.milansto.gov.au Unlike chromatographic methods, PIGE does not identify individual fluorine-containing compounds but provides a rapid screening of the total elemental fluorine present. serdp-estcp.mil The technique involves bombarding a sample with a high-energy proton beam from a particle accelerator. ansto.gov.auresearchgate.net

When the protons interact with fluorine-19 (¹⁹F) nuclei in the sample, a nuclear reaction occurs, exciting the fluorine nuclei. nih.gov These excited nuclei then de-excite by emitting gamma rays at specific, characteristic energies (e.g., 110 and 197 keV). researchgate.netnih.gov The intensity of these emitted gamma rays is directly proportional to the concentration of fluorine in the sample. ansto.gov.au By comparing the gamma-ray yield from the sample to that of a known standard, the total fluorine concentration can be accurately quantified. nih.gov PIGE is particularly useful for analyzing solid samples or extracts concentrated on a substrate and can serve as a rapid screening tool to identify samples that may warrant further investigation with more specific techniques like LC-MS/MS. serdp-estcp.milacs.org

| Parameter | Description |

|---|---|

| Principle | A proton beam excites ¹⁹F nuclei in the sample, which then emit characteristic gamma rays upon de-excitation. The intensity of these gamma rays is proportional to the fluorine concentration. ansto.gov.aunih.gov |

| Sample Type | Primarily solid materials, films, or sample extracts deposited on a filter or substrate. serdp-estcp.milacs.org |

| Information Obtained | Total elemental fluorine concentration (a "total F" method). It does not distinguish between organic and inorganic fluorine unless sample preparation is used to separate them. serdp-estcp.milacs.org |

| Advantages | Non-destructive, rapid screening capability, and high sensitivity, with detection limits reported in the parts-per-billion range for water samples after preconcentration. bizngo.orgserdp-estcp.mil |

| Limitations | It is not compound-specific and requires access to a particle accelerator. serdp-estcp.milansto.gov.au |

Advanced Applications of 1,2,5 Trifluoro 4 Methyl 3 Trifluoromethyl Benzene and Fluorinated Aromatic Building Blocks in Specialized Chemical Fields

Roles in the Design and Synthesis of Functional Materials

Fluorinated aromatic compounds, including derivatives of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene, are instrumental in the field of materials science. The introduction of fluorine can lead to materials with desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nbinno.comresearchgate.net These attributes make them valuable in the creation of high-performance polymers, liquid crystals, and advanced electronic components. researchgate.netresearchgate.net

The presence of multiple fluorine atoms and a trifluoromethyl group in a benzene (B151609) ring, as seen in this compound, significantly lowers the orbital energies of the molecule due to the strong negative inductive effect of fluorine. researchgate.net This property is crucial in the design of electron-deficient aromatic systems for applications in organic electronics.

Key Contributions of Fluorinated Aromatics in Materials Science:

| Feature | Conferred Property | Application Example |

| High Electronegativity | Lowered LUMO energy levels | Electron-transport materials in OLEDs |

| Strong C-F Bonds | Enhanced thermal and chemical stability | High-performance polymers and coatings |

| Altered Intermolecular Interactions | Unique packing and self-assembly | Liquid crystals and functional thin films |

| Hydrophobicity | Water repellency and low surface energy | Non-stick and protective coatings |

Furthermore, research into fluorinated graphene has demonstrated that modifying graphene with fluorine atoms can alter its physical and electronic properties, transforming it from a grey conductive material to a white insulator. man.ac.uk This highlights the transformative potential of fluorination in creating novel functional materials. The use of fluorinated aromatic building blocks provides a pathway to precisely engineer the properties of these advanced materials. man.ac.uk

Contributions to Advanced Agrochemical Development through Fluorine Incorporation

The introduction of fluorine and trifluoromethyl groups has had a profound impact on the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netsci-hub.se Fluorinated aromatic building blocks are essential in the synthesis of active ingredients that exhibit enhanced biological efficacy, metabolic stability, and targeted modes of action. ccspublishing.org.cnbohrium.com The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals due to its ability to increase lipophilicity and block metabolic degradation. researchgate.netbeilstein-journals.org

The incorporation of fluorine can significantly modify a molecule's physicochemical properties, which in turn affects its biological activity. ccspublishing.org.cn These modifications can enhance the binding affinity of the molecule to its target enzyme or receptor, improve its transport to the target site, and prevent metabolic deactivation. ccspublishing.org.cnresearchgate.net Fluoroarenes and trifluoromethylarenes are among the most important building blocks used in the synthesis of these advanced agrochemicals. researchgate.netbohrium.com

Impact of Fluorine Incorporation in Agrochemicals:

| Property Modified | Effect on Agrochemical Performance |

| Lipophilicity | Improved transport and absorption in target organisms ccspublishing.org.cn |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer-lasting effects researchgate.net |

| Binding Affinity | Enhanced interaction with target proteins or enzymes ccspublishing.org.cn |

| Acidity/Basicity | Altered pKa values, affecting bioavailability and transport |

A significant portion of recently developed agrochemicals contains at least one fluorine atom, often as part of a trifluoromethyl group on an aromatic ring. researchgate.netnih.gov This underscores the critical role of fluorinated aromatic intermediates in the agrochemical industry.

Utility in Catalysis and Ligand Design for Organometallic Chemistry

In the realm of organometallic chemistry, fluorinated aromatic compounds are crucial for the design of specialized ligands that can tune the electronic properties and reactivity of metal centers. rsc.orgacs.org The strong electron-withdrawing nature of fluorine substituents can significantly influence the donor-acceptor properties of a ligand, which in turn affects the catalytic activity of the corresponding metal complex. rsc.org

Fluorinated ligands can be used to create more electrophilic metal centers, which can enhance their catalytic activity in a variety of transformations. acs.org Additionally, the use of partially fluorinated benzenes as solvents in organometallic reactions is gaining traction. rsc.org These solvents are generally weakly coordinating, allowing for the isolation and study of highly reactive catalytic intermediates. rsc.org

The presence of fluorine on a ligand can also influence the stability and reactivity of the resulting organometallic complex. For example, C-F bond activation is a key step in many catalytic cycles, and understanding the factors that control this process is essential for the design of new and improved catalysts. rsc.orgacs.org Transition-metal-catalyzed reactions are a powerful tool for the construction of complex organic molecules, and fluorinated ligands play a vital role in expanding the scope and utility of these methods. beilstein-journals.orgresearchgate.net

Development of Novel Organic Functional Molecules and Polyfluorinated Oligomers

The synthesis of novel organic functional molecules and polyfluorinated oligomers relies heavily on the use of versatile fluorinated building blocks. Perfluorinated aromatic compounds, or perfluoroarenes, are of particular interest due to their high electron affinity and unique intermolecular interactions, which make them suitable for applications in materials science. researchgate.net

The development of synthetic methods to create highly strained or complex polyfluorinated aromatic structures is an active area of research. researchgate.net These efforts are expanding the structural diversity of available fluorinated compounds, opening up new possibilities for the design of molecules with tailored electronic and physical properties. The unique properties of fluorinated compounds make them attractive for a wide range of applications, from pharmaceuticals to advanced materials. nbinno.com

Applications in Advanced Chemical Reagents and Intermediates

Fluorinated aromatic compounds like this compound serve as critical intermediates in the synthesis of a wide array of complex organic molecules. nbinno.comnbinno.com Their unique substitution patterns and reactivity make them valuable starting materials for the construction of pharmaceuticals, agrochemicals, and other specialty chemicals. nbinno.comjscimedcentral.comwikipedia.org

The presence of fluorine atoms can direct the regioselectivity of subsequent chemical transformations, allowing for the precise construction of complex molecular architectures. wikipedia.org Furthermore, the trifluoromethyl group can be introduced into molecules using trifluoromethyl-containing building blocks, which is often a more practical approach than direct trifluoromethylation. wikipedia.orgjst.go.jp

The demand for advanced chemical reagents and intermediates that contain fluorine is driven by the increasing recognition of the beneficial effects of fluorine in a wide range of applications. nbinno.comnih.gov As such, the development of efficient and scalable syntheses of fluorinated building blocks remains an important area of research in organic chemistry.

Environmental Behavior and Degradation Studies of Persistent Fluorinated Aromatic Compounds Academic Perspective

Environmental Persistence Mechanisms of Polyfluorinated Benzenes

Polyfluorinated benzenes, including 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene, are characterized by their significant environmental persistence. This resilience is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. The presence of multiple fluorine atoms and a trifluoromethyl (-CF3) group on the benzene (B151609) ring enhances the molecule's stability and resistance to both chemical and biological degradation.

Abiotic Degradation Pathways and Resistance to Environmental Processes

Abiotic degradation of polyfluorinated benzenes in the environment can occur through processes such as photolysis and hydrolysis. However, these compounds generally exhibit high resistance to such degradation pathways.

Photolysis: While direct photolysis can be a degradation route for some aromatic compounds, the stability of the C-F bond makes polyfluorinated benzenes less susceptible to photochemical degradation under typical environmental conditions. The energy required to break the C-F bond is substantial, and sunlight may not provide sufficient energy to induce significant degradation.

Hydrolysis: The C-F bond is highly resistant to hydrolysis. The trifluoromethyl group is exceptionally stable and does not readily hydrolyze under environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

The combination of these factors leads to the long-term persistence of polyfluorinated benzenes in the environment, with slow abiotic degradation rates.

Biotic Transformation and Biodegradation Resistance of Fluorinated Aromatics

The biotic transformation of fluorinated aromatic compounds is a challenging process for microorganisms due to the unique properties of the fluorine atom. The high electronegativity and the strength of the C-F bond make enzymatic cleavage difficult.

Research on the microbial metabolism of trifluoromethyl-substituted aromatic compounds, such as 3- and 4-trifluoromethyl-benzoates, has shown that while initial transformation steps can occur, complete mineralization is often hindered. For instance, studies on Pseudomonas putida strains have demonstrated the cometabolism of trifluoromethyl-benzoates, leading to the formation of intermediates like 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate. nih.govnih.gov However, the subsequent enzymatic steps are often inhibited, resulting in the accumulation of these fluorinated intermediates as dead-end metabolites. scispace.com

The negative inductive effect of the trifluoromethyl group can significantly reduce the rates of key enzymatic reactions, such as ring cleavage by dioxygenases. nih.gov This electronic effect makes the aromatic ring less susceptible to electrophilic attack by microbial enzymes, thereby contributing to the high resistance of compounds like this compound to biodegradation.

Table 1: Microbial Transformation of Trifluoromethyl-Substituted Benzoates

| Original Compound | Microorganism | Transformation Products | Outcome |

|---|---|---|---|

| 3-Trifluoromethyl-benzoate | Pseudomonas putida mt-2 | 3-TFM-1,2-dihydroxy-2-hydrobenzoate, 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate | Incomplete degradation, accumulation of metabolites nih.gov |

Adsorption and Transport Mechanisms in Environmental Compartments

The environmental transport and fate of this compound are influenced by its partitioning behavior between different environmental compartments, such as soil, water, and air. Adsorption to soil and sediment is a key process that can affect its mobility and bioavailability.

Transport in the environment can occur through various pathways:

Atmospheric Transport: Due to its potential volatility, long-range atmospheric transport could be a distribution mechanism.

Leaching: If present in soil, it may be subject to leaching into groundwater, with the extent of leaching depending on its adsorption characteristics and water solubility.

Surface Runoff: Transport via surface runoff from contaminated sites can also contribute to its dissemination in aquatic environments.

Advanced Remediation and Degradation Technologies for Per- and Polyfluorinated Aromatics

Given the persistence of polyfluorinated aromatic compounds, advanced remediation technologies are being explored for their degradation.

Non-Thermal Plasma Technologies for Defluorination

Non-thermal plasma (NTP) is an emerging technology that shows promise for the degradation of persistent organic pollutants, including fluorinated compounds. mdpi.comnih.gov NTP generates a variety of highly reactive species, such as electrons, ions, radicals (e.g., hydroxyl and oxygen radicals), and UV radiation, which can effectively break down stable chemical structures. mdpi.com

The high-energy electrons produced in the plasma can initiate the degradation process by cleaving the strong C-C and C-F bonds in the aromatic ring and the trifluoromethyl group. mdpi.com This technology has the potential to achieve significant defluorination and mineralization of polyfluorinated aromatic compounds. Research on the degradation of benzene and other volatile organic compounds using NTP has demonstrated its effectiveness, suggesting its potential applicability to more complex molecules like this compound. mdpi.comnih.gov

Enzyme-Catalyzed Degradation (e.g., Peroxidase Systems)

Enzyme-catalyzed degradation offers a more targeted approach to the remediation of fluorinated aromatic compounds. Enzymes such as peroxidases, in the presence of a co-substrate, can generate reactive radicals capable of oxidizing a wide range of persistent organic pollutants.

While specific studies on the degradation of this compound by peroxidase systems are limited, the principle has been demonstrated for other fluorinated compounds. The enzymatic system generates potent oxidizing agents that can attack the aromatic ring, leading to its cleavage and potential defluorination. The effectiveness of this method would depend on the accessibility of the compound to the enzyme's active site and its susceptibility to radical-mediated oxidation. Further research is needed to determine the feasibility of this technology for the degradation of highly fluorinated benzenes.

Q & A

Q. What are the recommended synthetic routes for preparing 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene?

Methodological Answer : Key synthetic strategies include:

- Nucleophilic aromatic substitution : Fluorine substituents can act as directing groups. For example, methyl or trifluoromethyl groups may be introduced via Friedel-Crafts alkylation using reagents like 3,5-bis(trifluoromethyl)benzoyl chloride (bp 65–67°C at 12 mmHg) as a precursor .

- Cross-coupling reactions : Suzuki-Miyaura coupling with fluorinated boronic esters (e.g., 2',3,4,5-tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl) to assemble the aromatic core .

- Stepwise fluorination : Sequential fluorination using HF or SF₄, monitored by ¹⁹F NMR to confirm regioselectivity.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer :

- Analytical Techniques :

- ¹⁹F/¹H NMR : Identify fluorine substitution patterns and methyl group integration (e.g., 3,4,5-trifluoro-4'-propylcyclohexyl-biphenyl in shows distinct splitting patterns) .

- Mass Spectrometry (MS) : Compare observed molecular weight (e.g., C₁₂H₄F₆ in , MW 262.151) with theoretical values .

- Elemental Analysis : Verify C/F ratios (e.g., C₂₁H₂₃F₃ in ) .

Q. What purification methods are effective for fluorinated aromatic compounds?

Methodological Answer :

- Distillation : For volatile intermediates (e.g., 3,5-bis(trifluoromethyl)benzylamine, bp 82–84°C at 15 mmHg) .

- Recrystallization : Use low-polarity solvents (e.g., hexane/ethyl acetate) to isolate crystalline products (e.g., 4-methyl-3-trifluoromethylaniline, mp 54–56°C) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in catalysis?

Methodological Answer :

- Electron-Withdrawing Effects : Trifluoromethyl groups decrease electron density at the aromatic ring, favoring electrophilic substitution at meta positions. Compare with 1,3,5-tris(trifluoromethyl)benzene (), where steric hindrance may override electronic effects .

- Hammett Constants : Use σₚ values of -CF₃ (σₚ = 0.54) to predict reaction rates in SNAr or cross-coupling reactions .

Q. What methodologies resolve contradictions between experimental and computational data on thermal stability?

Methodological Answer :

Q. How can this compound be applied in designing liquid crystal materials?

Methodological Answer :

- Structural Modifications : Introduce trans-4-propylcyclohexyl groups (as in ) to enhance mesophase stability via steric and polar interactions .

- Polarized Optical Microscopy (POM) : Characterize phase transitions (e.g., nematic to isotropic) and compare with analogs like 4'-trans-4-propylcyclohexyl-3,4,5-trifluorobiphenyl .

Q. What safety protocols are recommended for handling fluorinated benzenes with limited toxicity data?

Methodological Answer :

- Analogous Compound Data : Refer to safety profiles of structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol, CAS 32707-89-4) for hazard predictions .

- PPE Requirements : Use nitrile gloves, fume hoods, and fluorine-resistant materials to mitigate risks from potential HF release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.